2-(甲基氨基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

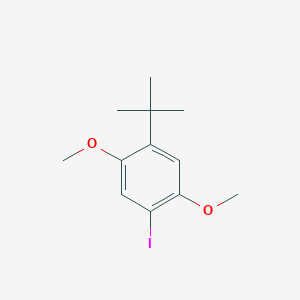

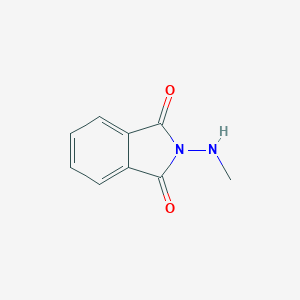

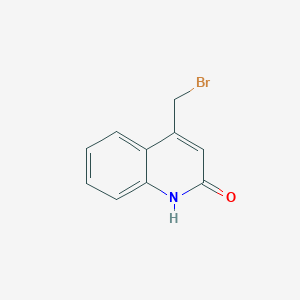

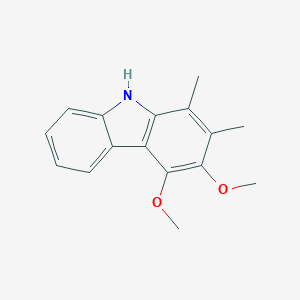

2-(Methylamino)isoindoline-1,3-dione (MID) is an aromatic heterocyclic compound that has a wide range of applications in organic synthesis and medicinal chemistry. It is a versatile organic building block that can be used in the synthesis of a variety of organic compounds. MID is a highly reactive and versatile intermediate that can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

科学研究应用

医药合成

2-(甲基氨基)异吲哚啉-1,3-二酮是各种医药化合物合成的关键中间体。其结构允许引入多种官能团,使其在创建各种药物中具有多功能性。 例如,这种化合物的衍生物因其与多巴胺受体的相互作用而被探索用于抗精神病药物 .

除草剂

2-(甲基氨基)异吲哚啉-1,3-二酮的化学性质使其适用于除草剂的开发。 研究人员一直在研究它在农业中的应用,通过破坏植物中特定的生物途径来控制杂草,这可能会导致更有效和更有针对性的除草产品 .

着色剂和染料

这种化合物也用于生产着色剂和染料。 它的分子结构可以调整以产生各种色调,这些色调在纺织品制造、油墨生产以及其他需要颜色的行业中都有价值 .

聚合物添加剂

在聚合物化学领域,2-(甲基氨基)异吲哚啉-1,3-二酮用于增强聚合物的性能。 它可以作为增塑剂、稳定剂,甚至作为导电聚合物的先驱,有助于提高塑料材料的耐久性和功能性 .

有机合成

作为具有反应位点的有机化合物,它在有机合成中起着重要作用。它可以参与各种化学反应,作为复杂有机分子的构建块。 这对天然产物、生物活性分子和新材料的合成具有重要意义 .

光致变色材料

该化合物在暴露于光线下变色的能力被用于光致变色材料的制造。 这些材料在智能窗、太阳镜和需要光响应元件的光学器件中都有应用 .

作用机制

Target of Action

2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds that have been found to interact with various targets. Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .

Mode of Action

For example, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D3 . This interaction could potentially lead to changes in neuronal signaling, which could have effects on behavior and cognition .

Biochemical Pathways

Given its potential interaction with the dopamine receptor d3 , it is likely that it affects dopaminergic signaling pathways. Dopaminergic signaling is involved in a wide range of physiological processes, including motor control, reward, and cognition .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic , which suggests that they can pass through biological membranes in vivo . This property could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .

Result of Action

One study found that a related compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This compound was found to induce apoptosis and necrosis in Raji cells , suggesting that 2-(Methylamino)isoindoline-1,3-dione could potentially have similar effects.

Action Environment

The action of 2-(Methylamino)isoindoline-1,3-dione could potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state, which could in turn influence its ability to cross biological membranes and interact with its targets . Additionally, the presence of other compounds could potentially affect the compound’s metabolism and excretion, thereby influencing its bioavailability .

未来方向

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . Another direction could be the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics .

生化分析

Biochemical Properties

Isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .

Molecular Mechanism

Some isoindoline derivatives have been found to interact with important amino acid residues at the allosteric binding site of the human dopamine receptor D2 .

Dosage Effects in Animal Models

属性

IUPAC Name |

2-(methylamino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)